molecular formula C18H20N2O4S2 B2559664 N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 895452-55-8

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No. B2559664
CAS RN: 895452-55-8
M. Wt: 392.49
InChI Key: HGWUHAWTHQZAGN-HNENSFHCSA-N
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Description

“N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide” is a chemical compound with the molecular formula C22H24N2O6S .


Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, involves various methods. One common method is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of similar compounds involves direct lithiation reactions and a bromination reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The most broadly researched and reported synthesis of thiophene derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Studies have demonstrated the synthesis and characterization of thiophene derivatives, highlighting their potent antimicrobial and antifungal activities. For instance, a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for antioxidant activities, with many compounds displaying moderate to significant radical scavenging activity (Ahmad et al., 2012). Another study focused on the synthesis of new N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, which showed promising antimicrobial activity against various bacterial and fungal species, suggesting their potential as innovative anti-cancer agents (Incerti et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects. A study on two benzothiazole derivatives as corrosion inhibitors for steel in a 1 M HCl solution found that these inhibitors offered extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. These inhibitors can be adsorbed onto surfaces by both physical and chemical means, showcasing their utility in protecting metals from corrosion (Hu et al., 2016).

Chemosensors

Coumarin benzothiazole derivatives have been synthesized and studied for their photophysical properties and recognition properties for cyanide anions. These compounds have shown potential as chemosensors, with some exhibiting significant changes in color and fluorescence upon interaction with cyanide anions, making them useful for environmental monitoring and analytical chemistry applications (Wang et al., 2015).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of benzothiazole and thiophene derivatives continues to provide valuable insights into developing new compounds with potential applications in various fields. For example, studies on the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes have yielded a variety of amides with potential utility in medicinal chemistry and material science (Wang et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-4-24-8-7-20-12-10-13(22-2)14(23-3)11-16(12)26-18(20)19-17(21)15-6-5-9-25-15/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUHAWTHQZAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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